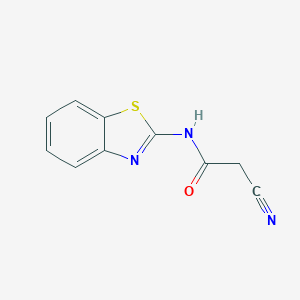

N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3OS/c11-6-5-9(14)13-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWVTKOHDNMTOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies of N 1,3 Benzothiazol 2 Yl 2 Cyanoacetamide and Its Derivatives

Synthetic Pathways to N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide

The construction of the this compound scaffold is primarily achieved through direct and efficient acylation methods.

The most common and straightforward synthesis of this compound involves the reaction of 2-aminobenzothiazole (B30445) with a suitable cyanoacetylating agent. This method is analogous to the synthesis of other N-acylbenzothiazole derivatives. A frequently reported procedure involves the reaction of 2-aminobenzothiazole with ethyl cyanoacetate (B8463686). researchgate.net This condensation reaction typically yields the target compound, which serves as a key intermediate for further synthetic elaborations. researchgate.nettubitak.gov.tr

An alternative approach within this direct route is the use of other acylating agents like cyanoacetyl chloride, which can react with 2-aminobenzothiazole in the presence of a base, such as pyridine, to afford the desired product.

Table 1: Direct Synthesis of this compound

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole | Ethyl cyanoacetate | This compound | researchgate.net |

| 2-Aminobenzothiazole | Cyanoacetyl chloride / Pyridine | This compound |

While direct acylation is prevalent, alternative strategies can be envisaged by constructing the benzothiazole (B30560) ring system at a later stage. One such theoretical approach could involve the synthesis of 2-cyanobenzothiazole derivatives first, followed by modification to introduce the acetamide (B32628) side chain. Methods for synthesizing the 2-cyanobenzothiazole core include the Sandmeyer reaction using 2-aminobenzothiazoles or the Rosemund-von Braun reaction with 2-halobenzothiazoles, though these involve toxic cyanide reagents. mdpi.com

More modern methods include palladium-catalyzed intramolecular C-S bond formation from N-arylcyanothioformamides. mdpi.com This process starts with aromatic amines, which are converted to N-arylcyanothioformamides over two steps. A subsequent Pd-catalyzed cyclization yields the 2-cyanobenzothiazole ring. mdpi.com While not a direct route to the title compound, these methods provide alternative access to the core benzothiazole structure, which could then be elaborated.

Derivatization Approaches for this compound

The this compound molecule is a rich platform for derivatization, allowing for modifications at both the benzothiazole ring and the cyanoacetamide side chain.

Functionalization of the benzothiazole ring expands the structural diversity of the derivatives. While direct electrophilic substitution on the benzothiazole ring of the title compound can be challenging due to its electron-poor nature, modern synthetic methods offer powerful alternatives. diva-portal.orgnih.gov

Strategies analogous to those used for similar heterocyclic systems, such as 2,1,3-benzothiadiazole (B189464) (BTD), can be applied. diva-portal.orgnih.govnih.gov These include:

C-H Borylation: Regioselective Iridium-catalyzed C-H borylation can install versatile boryl groups onto the benzenoid ring, which can then be subjected to a wide range of ipso-substitutions, like Suzuki-Miyaura cross-coupling reactions, to introduce aryl or heteroaryl substituents. diva-portal.orgnih.govnih.gov

Directed C-H Functionalization: By installing a directing group, it is possible to achieve regioselective C-H arylation or alkenylation at specific positions of the benzothiazole ring using ruthenium or rhodium catalysts. diva-portal.org

Use of Substituted Precursors: A straightforward method to obtain derivatives is to start the synthesis with an already functionalized 2-aminobenzothiazole. For example, using 2-amino-6-nitrobenzothiazole (B160904) as a precursor in multicomponent reactions leads to derivatives with a nitro group on the benzothiazole ring. rroij.com

The cyanoacetamide portion of the molecule is highly reactive and offers numerous handles for chemical transformation. tubitak.gov.tr The active methylene (B1212753) group (a C-H acid) and the electrophilic cyano group are the primary sites of reaction. researchgate.nettubitak.gov.tr

Condensation Reactions: The active methylene hydrogens are readily involved in condensation reactions. A key transformation is the reaction of this compound with dimethylformamide dimethylacetal (DMF-DMA), which yields a reactive enaminonitrile derivative. researchgate.net This intermediate is a valuable building block for synthesizing more complex heterocyclic systems. researchgate.net Knoevenagel condensation with various aldehydes is another common reaction for cyanoacetamide derivatives, leading to α,β-unsaturated products. nih.gov

Cyclization Reactions: The cyano and amide functionalities are perfectly positioned to participate in cyclization reactions with bidentate reagents to form a variety of fused heterocycles. tubitak.gov.tr For instance, heating this compound with triethylorthoformate in nitrobenzene (B124822) leads to the formation of 2-oxo-2H-pyrimido[3,1-b]benzothiazole-3-carbonitrile. tubitak.gov.tr

Table 2: Derivatization Reactions at the Cyanoacetamide Unit

| Reactant | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| This compound | Dimethylformamide dimethylacetal (DMF-DMA) | Enaminonitrile derivative | researchgate.net |

| This compound | Triethylorthoformate | Pyrimido[3,1-b]benzothiazole derivative | tubitak.gov.tr |

| Cyanoacetamide Derivatives (General) | Aromatic Aldehydes / Catalyst | α,β-Unsaturated cyanoacetamide | nih.gov |

Multi-component reactions (MCRs) are highly efficient synthetic strategies for rapidly building molecular complexity from simple starting materials. researchgate.net Cyanoacetamide derivatives are excellent substrates for MCRs. nih.govresearchgate.net The enaminonitrile derivative formed from this compound is a key player in such reactions. For example, its reaction with 5-phenyl-3-aminopyrazole in the presence of piperidine (B6355638) results in the formation of a complex pyrazolo[1,5-a]pyrimidine (B1248293) derivative. researchgate.net

While not always starting directly from the title compound, related MCRs highlight the synthetic utility of the benzothiazole-cyanoacetamide framework. A one-pot reaction between 2-amino-6-nitrobenzothiazole, bis(methylthio)methylenemalononitrile, and an amine can produce 3-cyano-4-imino-2-substituted-pyrimido[2,1-b] nih.govbenzothiazole derivatives, demonstrating how the core components can be assembled in a single step to create fused heterocyclic systems. rroij.com These reactions underscore the value of the title compound and its precursors in diversity-oriented synthesis. researchgate.net

Chemical Reactivity and Heterocyclic Annulation

Reactivity Profiling of the Active Methylene (B1212753) Group in N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide

The methylene group, positioned between the electron-withdrawing cyano and amide groups, is highly activated, making it a focal point for various chemical transformations.

The active methylene group in this compound readily participates in Knoevenagel condensation reactions with aldehydes and ketones. This reaction typically occurs in the presence of a basic catalyst, such as piperidine (B6355638) or sodium ethoxide. For instance, condensation with aromatic aldehydes leads to the formation of α,β-unsaturated cyanoacrylamides. mdpi.comchemspider.com These products serve as key intermediates for further cyclization reactions.

A study demonstrated the condensation of 2-cyanoacetamide (B1669375) with 6-nitroveratraldehyde (B1662942) in the presence of piperidine to yield 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide. chemspider.com Similarly, the reaction of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide in boiling ethanol (B145695) with piperidine resulted in the formation of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide in high yield. mdpi.com

Table 1: Examples of Knoevenagel Condensation Reactions

| Aldehyde/Ketone | Catalyst | Product | Reference |

| 6-Nitroveratraldehyde | Piperidine | 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide | chemspider.com |

| 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | Piperidine | 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | mdpi.com |

| Benzaldehyde | Piperidine | Benzylidene derivatives | nih.gov |

The activated methylene group can also act as a nucleophile in Michael addition reactions, attacking α,β-unsaturated compounds. This reaction provides a route to more complex acyclic and cyclic structures. For instance, the reaction of N-(4-acetylphenyl)-2-cyanoacetamide with α-cyanocinnamonitrile derivatives under Michael reaction conditions has been reported to yield various substituted acrylamides and pyridines. researchcommons.org The scope of this reaction is broad, allowing for the introduction of diverse functionalities.

The cyanoacetamide moiety in this compound exhibits both electrophilic and nucleophilic properties. nih.govmasterorganicchemistry.com The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. Conversely, the nitrogen atom of the amide can act as a nucleophile. This dual reactivity is exploited in various cyclization reactions. For example, the reaction of 2-cyano-N-cyclohexylacetamide with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) showcases the reactivity of the active methylene group to form an enaminonitrile, which then undergoes further reactions. researchgate.net

Cycloaddition and Condensation Reactions for Novel Heterocycle Formation

The versatile reactivity of this compound allows for its use as a building block in the synthesis of a variety of nitrogen- and sulfur-containing heterocycles.

Pyrazoles: Pyrazole (B372694) derivatives can be synthesized from this compound through multi-step sequences. nih.gov One common method involves the initial reaction of the cyanoacetamide with a suitable reagent to form an intermediate which is then cyclized with hydrazine (B178648) or its derivatives. researchgate.netresearchgate.netbeilstein-journals.org For example, cyanoacetamides can be coupled with aromatic diazonium salts to form arylhydrazones, which are precursors to pyrazoles. researchgate.net Another approach involves the reaction of enaminonitriles, derived from cyanoacetamides, with hydrazine derivatives to yield pyrazoles. researchgate.net

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives often involves the reaction of an intermediate derived from this compound with a binucleophile like guanidine (B92328). researchgate.netmdpi.com For instance, an enaminone prepared from a cyanoacetamide can react with guanidine to afford a 2,4-diaminopyrimidine (B92962) derivative. researchgate.net

Triazoles: 1,2,4-Triazoles can be synthesized from precursors derived from this compound. nih.govresearchgate.netfrontiersin.orgnih.gov One synthetic route involves the 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne. nih.gov For instance, S-propargyl mercaptobenzothiazole can undergo a cycloaddition with an in situ generated azide from an α-halo ester/amide to form 1,2,3-triazole derivatives. nih.gov

Table 2: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | Key Reagents | General Method | Reference |

| Pyrazoles | Hydrazine derivatives, diazonium salts | Cyclization of arylhydrazones or enaminonitriles | researchgate.netnih.gov |

| Pyrimidines | Guanidine | Reaction with enaminones | researchgate.net |

| 1,2,4-Triazoles | Azides, Alkynes | 1,3-Dipolar cycloaddition | nih.govresearchgate.net |

Thiazoles: Thiazole (B1198619) rings can be constructed using this compound derivatives. youtube.comnih.gov The Hantzsch thiazole synthesis is a classic method where a thioamide reacts with an α-halocarbonyl compound. youtube.com Derivatives of the title compound can be transformed into thioamides which then undergo this cyclization.

Thiophenes: Thiophene (B33073) derivatives can also be synthesized, often through multi-step reactions involving the introduction of a sulfur atom. nih.gov For example, Gewald reactions, which involve the condensation of a carbonyl compound, a cyano-containing active methylene compound, and elemental sulfur, can be adapted for this purpose.

Thiadiazoles: 1,3,4-Thiadiazole derivatives are accessible from this compound precursors. orientjchem.orgmdpi.comnih.gov A common synthetic strategy involves the cyclization of thiosemicarbazide (B42300) derivatives. These can be prepared from the corresponding cyanoacetamide and then cyclized under various conditions.

Table 3: Synthesis of Sulfur-Containing Heterocycles

| Heterocycle | Key Reagents | General Method | Reference |

| Thiazoles | α-Halocarbonyl compounds, Thioamides | Hantzsch synthesis | youtube.comnih.gov |

| Thiophenes | Elemental sulfur, Carbonyl compounds | Gewald reaction | nih.gov |

| 1,3,4-Thiadiazoles | Thiosemicarbazide derivatives | Cyclization reactions | orientjchem.orgmdpi.comnih.gov |

Other Advanced Chemical Transformations

The this compound molecule is rich in functionality, possessing multiple reactive sites that can be exploited for further chemical transformations beyond simple fused ring formation. The active methylene group, the cyano function, and the amide linkage are all amenable to a variety of reactions, making this compound a versatile intermediate for creating diverse molecular architectures.

The active methylene protons are particularly susceptible to condensation reactions. A notable example is the Knoevenagel condensation with various aldehydes. This reaction typically occurs in the presence of a basic catalyst and leads to the formation of α,β-unsaturated cyanoacrylamide derivatives. For instance, the reaction of a related N-pyridyl cyanoacetamide with aldehydes has been shown to yield various acrylamide (B121943) products. researchgate.net This type of transformation is fundamental in carbon-carbon bond formation and introduces new structural diversity.

The active methylene group can also react with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction typically forms an enaminonitrile intermediate, such as a 2-(benzo[d]thiazol-2-yl)-3-(dimethylamino)acrylonitrile, which is a highly versatile precursor for synthesizing various heterocyclic systems. researchgate.netnih.gov These enaminonitriles can then be reacted with nucleophiles like hydrazines to construct pyrazole rings. researchgate.net

Intramolecular cyclization is another advanced transformation that can be achieved, often following an initial intermolecular reaction. For example, a related N-thiazolyl chloroacetamide can react with a mercaptopyridine derivative to form an intermediate sulfide. This intermediate, upon treatment with a base like sodium ethoxide, undergoes intramolecular cyclization via nucleophilic attack of the active methylene group onto the cyano group, resulting in the formation of a fused thieno[2,3-b]pyridine (B153569) system. mdpi.com This demonstrates a powerful strategy for building complex, multi-ring heterocyclic structures from a cyanoacetamide precursor.

Table 2: Examples of Chemical Transformations Involving Cyanoacetamide Derivatives

| Starting Material Type | Reagent(s) | Key Transformation | Product Type | Reference |

| N-Hetaryl Cyanoacetamide | Aldehydes, Basic Catalyst | Knoevenagel Condensation | α,β-Unsaturated Acrylamides | researchgate.net |

| Benzothiazol-2-yl-acetonitrile | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Enamine Formation | Enaminonitrile Intermediate | nih.gov |

| N-Hetaryl Cyanoacetamide | DMF-DMA, then Hydrazine | Enamine formation followed by Cyclization | Pyrazole Derivatives | researchgate.net |

| N-Thiazolyl Chloroacetamide | 1. Mercaptopyridine, 2. Sodium Ethoxide | S-Alkylation followed by Intramolecular Cyclization | Fused Thieno[2,3-b]pyridine | mdpi.com |

Spectroscopic and Advanced Structural Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

While specific ¹H NMR spectral data for N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide is not widely available in the cited literature, the expected proton signals can be inferred from the analysis of closely related structures. The spectrum would be anticipated to show distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) ring system, the methylene (B1212753) protons of the cyanoacetamide moiety, and the amide (NH) proton.

The aromatic protons on the benzene (B151609) ring of the benzothiazole core are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would depend on the substitution pattern and the electronic environment of each proton. The methylene (-CH₂-) protons adjacent to the cyano and carbonyl groups would likely resonate as a singlet in the range of δ 3.5-4.5 ppm. The amide proton (NH) is expected to appear as a broad singlet at a variable chemical shift, typically downfield, due to its acidic nature and potential for hydrogen bonding.

For comparative purposes, the ¹H NMR spectrum of the related compound 2-cyanoacetamide (B1669375) in DMSO-d₆ shows a signal for the CH₂ protons. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (Benzothiazole) | 7.0 - 8.5 | Multiplet |

| -CH₂- (Cyanoacetamide) | 3.5 - 4.5 | Singlet |

| -NH- (Amide) | Variable (likely > 9.0) | Broad Singlet |

Note: The data in this table is predicted based on the analysis of similar compounds and general principles of ¹H NMR spectroscopy, as specific experimental data for the title compound is not available in the provided sources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to ¹H NMR, specific ¹³C NMR data for this compound is not readily found in the reviewed literature. However, an expected ¹³C NMR spectrum can be outlined based on the known chemical shifts of its constituent functional groups.

The spectrum would feature signals for the carbonyl carbon of the amide, the nitrile carbon, the carbons of the benzothiazole ring, and the methylene carbon. The carbonyl carbon is anticipated to resonate in the range of δ 160-170 ppm. The nitrile carbon (-C≡N) signal is expected to appear around δ 115-120 ppm. The aromatic carbons of the benzothiazole ring would produce a series of signals in the δ 110-155 ppm region, with the carbon attached to the nitrogen and sulfur atoms appearing at the lower and higher ends of this range, respectively. The methylene carbon (-CH₂-) would likely be observed in the more upfield region of the spectrum.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A prominent absorption band corresponding to the N-H stretching vibration of the amide group is anticipated in the region of 3200-3400 cm⁻¹. The sharp and intense absorption band for the nitrile (C≡N) group stretching is expected around 2210-2260 cm⁻¹. The carbonyl (C=O) stretching of the amide group would likely appear as a strong band in the range of 1650-1700 cm⁻¹. Furthermore, characteristic peaks for the C=N stretching of the benzothiazole ring and C=C stretching of the aromatic ring are expected in the 1500-1600 cm⁻¹ region. The C-S stretching vibration of the benzothiazole ring may be observed at lower wavenumbers. sci-hub.box

For comparison, the FT-IR spectrum of 2-cyanoacetamide shows characteristic bands for the N-H, C≡N, and C=O functional groups. nih.govspectrabase.com

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3200 - 3400 | Medium-Strong |

| C≡N Stretch (Nitrile) | 2210 - 2260 | Sharp, Strong |

| C=O Stretch (Amide I) | 1650 - 1700 | Strong |

| N-H Bend (Amide II) | 1550 - 1650 | Medium |

| C=N Stretch (Benzothiazole) | ~1600 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-S Stretch (Benzothiazole) | 600 - 800 | Weak-Medium |

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-S bonds, which often give rise to strong Raman signals.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound (C₁₀H₇N₃OS) would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the amide bond and the loss of small neutral molecules. A study on the mass spectral fragmentation of N-monosubstituted cyanoacetamides suggests that a common fragmentation pathway involves the fission of the carbon-carbon bond adjacent to the carbonyl group or the nitrogen atom. researchgate.net

Key expected fragments for this compound would include the benzothiazol-2-ylaminyl cation and the cyanoacetyl cation. The loss of a ketene (B1206846) fragment (CH₂=C=O) from the molecular ion is another plausible fragmentation pathway. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. The benzothiazole ring system, being an extended chromophore, will dominate the spectrum. The presence of the cyanoacetamide substituent is likely to cause a shift in the absorption maxima compared to the parent 2-aminobenzothiazole (B30445). The electronic transitions are typically observed in the ultraviolet region, with potential absorption bands appearing in the range of 250-350 nm.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not available in the searched literature, the crystal structure of the closely related compound, N-(1,3-benzothiazol-2-yl)acetamide, has been reported. nih.gov

In this related structure, the molecule crystallizes with two independent molecules in the asymmetric unit. nih.gov The dihedral angle between the benzothiazole ring system and the acetamide (B32628) group is small, indicating a relatively planar conformation. nih.gov The crystal packing is characterized by N—H···N hydrogen bonds, which link the molecules into dimers. nih.gov It is plausible that this compound would adopt a similar planar conformation and exhibit intermolecular hydrogen bonding involving the amide N-H group and the nitrogen atom of the benzothiazole ring or the cyano group. The presence of the additional cyano group could lead to different packing arrangements and hydrogen bonding motifs compared to its acetamide analog.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a workhorse of computational chemistry and materials science, providing valuable insights into molecular geometry, electronic properties, and reactivity. However, specific DFT studies on N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide have not been reported.

Molecular Geometry Optimization and Conformational Landscapes

The optimization of molecular geometry is a fundamental application of DFT, aiming to find the lowest energy arrangement of atoms in a molecule. This process would reveal crucial information about bond lengths, bond angles, and dihedral angles of this compound. Furthermore, an analysis of the conformational landscape would identify the most stable conformers and the energy barriers between them, which is critical for understanding the molecule's flexibility and its interactions with biological targets. While studies on similar structures, such as N-(1,3-benzothiazol-2-yl)acetamide, have been conducted, providing insights into the planarity and orientation of the benzothiazole (B30560) and acetamide (B32628) groups, equivalent data for the cyanoacetamide derivative is not available.

Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that respectively act as an electron donor and an electron acceptor. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

A Molecular Electrostatic Potential (MEP) map would illustrate the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is invaluable for predicting how the molecule will interact with other molecules, including biological receptors. For this compound, such an analysis would likely reveal negative potential around the nitrogen and oxygen atoms of the cyanoacetamide group and the nitrogen and sulfur atoms of the benzothiazole ring, indicating their potential role in hydrogen bonding and other electrostatic interactions. However, specific calculated values and detailed maps for this compound are not documented.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. An NBO analysis of this compound would quantify the stability arising from intramolecular interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into adjacent anti-bonding orbitals. This information would provide a deeper understanding of the molecule's electronic stabilization and the nature of its chemical bonds. At present, no such analysis for the title compound has been published.

Reactivity Descriptors (e.g., Fukui Functions)

Reactivity descriptors derived from DFT, such as Fukui functions, are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These descriptors are crucial for understanding the chemical behavior of a molecule and for designing new synthetic pathways. For this compound, calculating Fukui functions would pinpoint which atoms are most susceptible to chemical modification. This would be particularly useful for predicting its metabolic fate or for designing derivatives with enhanced biological activity. As with other computational aspects, specific studies applying these descriptors to the target compound are absent from the literature.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a biological target, such as a protein or enzyme.

Prediction of Binding Modes and Interaction Mechanisms with Biological Receptors and Enzymes

Given the known biological activities of many benzothiazole derivatives, molecular docking studies of this compound against various biological targets would be a logical step in assessing its therapeutic potential. Such simulations could predict how the molecule fits into the active site of an enzyme or the binding pocket of a receptor, identifying key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking. Studies on similar benzothiazole-containing compounds have shown interactions with a range of enzymes and receptors, suggesting that this compound could also exhibit interesting biological activities. However, specific docking studies for this compound, which would provide testable hypotheses about its mechanism of action, have not been reported.

Computational Assessment of Binding Affinities

Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a small molecule to its macromolecular target. For compounds like this compound, docking studies are crucial for identifying potential biological targets and understanding the molecular basis of their activity.

Research on structurally related cyanoacetamide and benzothiazole derivatives provides a framework for understanding the potential binding modes of the title compound. For instance, docking studies on novel α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives against various pathogenic bacterial and fungal protein targets have shown promising binding affinities. nih.gov One derivative demonstrated a particularly strong binding energy of -7.7 kcal/mol with Staphylococcus aureus (PDB: 5MM8). nih.gov Similarly, docking studies of benzothiazole-thiazolidine derivatives have been used to identify potential inhibitors of the FOXM1 protein, which is implicated in cancer. nih.gov In another study, quinazoline (B50416) derivatives, which share structural similarities, were docked against the Epidermal Growth Factor Receptor (EGFR) to evaluate their anticancer potential, with docking scores reaching as low as -10.1 kcal/mol for the reference ligand. nih.gov

These studies typically reveal that the binding is stabilized by a network of interactions, including hydrogen bonds formed by the acetamide group and π-π stacking or hydrophobic interactions involving the benzothiazole ring system. The specific interactions and binding energies for this compound would depend on the specific topology and amino acid composition of the target protein's active site.

Table 1: Representative Binding Affinities from Docking Studies of Related Compounds

| Compound Class | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| α,β-Unsaturated Cyanoacetamide | Staphylococcus aureus (5MM8) | -7.7 | nih.gov |

| Quinazoline Derivative (7b) | EGFR | -8.6 | nih.gov |

| Quinazoline Derivative (7e) | EGFR | -8.9 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models help in predicting the activity of new compounds and in optimizing lead structures.

For classes of compounds including the benzothiazole nucleus, QSAR studies have been successfully applied. For example, a QSAR study was conducted on a series of 3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-ones to model their antibacterial activity. researchgate.net Such studies utilize various molecular descriptors that quantify the physicochemical properties of the molecules, such as electronic, steric, and topological features. The activity contributions from different structural parts and substituent effects are then determined using statistical methods like sequential regression. researchgate.net

While a specific QSAR model for this compound has not been detailed, the methodology is applicable. A typical QSAR study for this compound and its analogs would involve calculating descriptors like molecular weight, logP, molar refractivity, and quantum chemical parameters (e.g., HOMO and LUMO energies). By correlating these descriptors with experimentally determined biological activities (e.g., IC50 values), a predictive model could be generated to guide the design of more potent derivatives.

Advanced Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of a molecule over time, offering insights into the stability of a ligand-protein complex. These simulations are increasingly used to validate the results of molecular docking.

For cyanoacetamide derivatives, MD simulations have been performed to assess the stability of the ligand within the active site of its target protein. nih.govresearchgate.net A 50-nanosecond MD simulation for a potent cyanoacetamide derivative complexed with its target protein showed significant conformational stability, particularly at human body temperature (310 K). nih.govresearchgate.net Key parameters analyzed in such simulations include:

Root-Mean-Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over time. Stable RMSD values, often in the range of 0.2 to 0.3 nm for the ligand, suggest a stable binding pose. nih.gov

Root-Mean-Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues or parts of the ligand. Lower fluctuations in the binding site residues suggest a stable interaction with the ligand. nih.gov

These simulations confirm that the interactions observed in docking are maintained over time, lending greater confidence to the predicted binding mode. nih.govmdpi.com

In silico Prediction of Pharmaceutical Properties

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic profile, often summarized by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools are invaluable for predicting these properties early in the drug discovery process, helping to filter out compounds with undesirable characteristics. nih.gov

Studies on various cyanoacetamide and benzothiazole derivatives consistently include ADMET and drug-likeness predictions. nih.govmdpi.comjapsonline.com A key initial screen is often based on Lipinski's Rule of Five, which predicts poor oral absorption or permeation if a compound violates two or more of the following rules:

Molecular weight ≤ 500 Da

LogP ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

This compound and its analogs are frequently predicted to be compliant with Lipinski's rules, indicating good potential for oral bioavailability. japsonline.com More advanced in silico models can predict a range of other properties, as shown in the table below, which summarizes typical predictions for this class of compounds.

Table 2: Predicted Pharmaceutical Properties for Cyanoacetamide/Benzothiazole Derivatives

| Property | Predicted Outcome | Significance | Reference |

|---|---|---|---|

| Drug-Likeness | Obeys Lipinski's Rule of Five | Good potential for oral bioavailability | nih.govjapsonline.com |

| Human Intestinal Absorption | High | Well-absorbed from the gut | mdpi.com |

| Blood-Brain Barrier (BBB) | Non-penetrant | Low potential for CNS side effects | mdpi.com |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions | mdpi.com |

| Hepatotoxicity | Predicted non-toxic | Lower risk of liver damage | mdpi.com |

These predictions are generated using specialized software that relies on large databases of experimental data and sophisticated machine learning algorithms. nih.govnih.gov Such in silico screening is essential for prioritizing which compounds should be advanced to more resource-intensive experimental testing. researchgate.net

Unraveling the Biological Profile of this compound

The heterocyclic compound this compound has been a subject of scientific inquiry, particularly for its potential biological activities. This article delves into the existing research on its antimicrobial efficacy and its interactions with various enzymes, providing a detailed overview of its biological and mechanistic understanding.

Broader Academic Applications and Non Biological Utilities

Applications in Materials Science

The benzothiazole (B30560) moiety is a well-known fluorophore, and its incorporation into the N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide structure provides a basis for its application in materials science, particularly in the development of luminescent materials and sensors.

Luminescent Materials and Biosensors

Derivatives of benzothiazole are recognized for their fluorescent properties, often exhibiting bright emissions in the visible spectrum. rsc.org The introduction of a cyano group can further enhance these properties, leading to a remarkable increase in fluorescence quantum efficiency. peacta.org While direct studies on the luminescent properties of this compound are not extensively detailed, the photophysical characteristics of closely related benzothiazole derivatives provide strong evidence for its potential in this area.

For instance, 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT) and its derivatives are known for exhibiting excited-state intramolecular proton transfer (ESIPT), a process that can lead to dual-mode fluorescence and large Stokes shifts. researchgate.net The cyanoacetamide group in this compound can influence the electronic distribution within the molecule, potentially modulating its emission characteristics. The synthesis of fluorescent materials containing the benzothiazolyl moiety has been achieved through one-pot reactions involving precursors like ethyl cyanoacetate (B8463686), which points to the accessibility of such compounds. rsc.org

The luminescent properties of benzothiazole-containing compounds make them suitable for use in biosensors. For example, luminescent metal-organic frameworks (LMOFs) incorporating benzothiadiazole units have been developed for highly sensitive detection of specific molecules like gossypol (B191359) through luminescence quenching. chesci.com This suggests that this compound could be explored as a ligand in similar LMOF-based sensor systems or as a standalone fluorescent probe.

Table 1: Photophysical Properties of Related Benzothiazole Derivatives

| Compound/Material | Excitation Wavelength (nm) | Emission Wavelength (nm) | Emission Color | Key Feature | Reference |

| 2-(Benzothiazol-2-yl)phenol derivatives | Not specified | Not specified | Green | Exhibits bright green emissions in solution. | rsc.org |

| 3-(Benzothiazol-2-yl)coumarin derivatives | Not specified | Not specified | Blue | Emits bright blue light in solution. | rsc.org |

| N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO) | 365 | Not specified | Blue-violet (in aggregated state) | Component for white light emission. | researchgate.net |

| N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1) | 365 | Not specified | Green (in aggregated state) | Exhibits ESIPT; component for white light emission. | researchgate.net |

| N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2) | 365 | Not specified | Orange (in aggregated state) | Exhibits ESIPT; component for white light emission. | researchgate.net |

| Cadmium(II)-based MOF with 4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole | Not specified | ~500 | Not specified | Luminescence quenching sensor for gossypol. | chesci.com |

Role as Corrosion Inhibitors

Benzothiazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, including mild steel and galvanized steel, in acidic and neutral environments. peacta.orgresearchgate.netrsc.orgacademicjournals.orgresearchgate.net The inhibitory action stems from the ability of the benzothiazole molecule to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion. researchgate.net This adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) and the π-electrons of the aromatic system, which can interact with the vacant d-orbitals of the metal. researchgate.net

While research specifically on this compound as a corrosion inhibitor is limited, the performance of structurally similar compounds provides a strong indication of its potential. For example, N-(1,3-benzothiazol-2-yl)-4-aminobenzamide has been synthesized and shown to be an effective corrosion inhibitor for mild steel in 1 N hydrochloric acid. researchgate.net The efficiency of benzothiazole derivatives generally increases with concentration and is dependent on the molecular structure, which influences the electron-donating properties and adsorption mechanism. rsc.orgresearchgate.net

Studies on various benzothiazole derivatives have shown that they can act as mixed-type inhibitors, suppressing both anodic and cathodic reactions. rsc.orgresearchgate.net The adsorption process often follows established models like the Langmuir or Temkin adsorption isotherms. rsc.orgresearchgate.netcsic.es The presence of the cyanoacetamide group in this compound, with its additional nitrogen and oxygen atoms, could potentially enhance its adsorption capabilities and, consequently, its corrosion inhibition efficiency.

Table 2: Corrosion Inhibition Performance of Benzothiazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Inhibition Type | Reference |

| 2-Phenylbenzothiazole (PBT) | Mild Steel | 1M H₂SO₄ | >95 at 0.06 g/L | Mixed | rsc.org |

| 2-Aminobenzothiazole (B30445) (2-ABT) | Electro-galvanised Steel | NaCl solution | 77 at 1 mM | Mixed | academicjournals.orgmdpi.com |

| 2-Mercaptobenzothiazole (B37678) (2-MBT) | Electro-galvanised Steel | NaCl solution | 81 at 1 mM | Mixed | academicjournals.orgmdpi.com |

| N-(1,3-benzothiazol-2-yl)-4-aminobenzamide | Mild Steel | 1 N HCl | Up to 96.89 | Not specified | researchgate.net |

| Various benzothiazole derivatives | Carbon Steel | 1 M H₃PO₄ | Increases with concentration | Mixed | researchgate.net |

Use as Synthetic Intermediates for Complex Organic Molecules

The compound this compound serves as a valuable intermediate in organic synthesis due to the presence of multiple reactive sites. The benzothiazole ring can undergo electrophilic substitution, while the active methylene (B1212753) group of the cyanoacetamide moiety is a key functional group for various carbon-carbon and carbon-heteroatom bond-forming reactions.

The synthesis of the parent N-(1,3-benzothiazol-2-yl)acetamide itself can be achieved by refluxing 2-aminobenzothiazole with acetic acid. academicjournals.org The introduction of the cyano group to form this compound enhances its synthetic versatility. This class of compounds, N-thiazolyl-2-cyanoacetamides, are known intermediates. researchgate.net For example, the synthesis of fluorescent materials containing a benzothiazolyl moiety can be accomplished using ethyl cyanoacetate and 2-aminothiophenol (B119425) as starting materials, highlighting the role of the cyanoacetyl group in building complex structures. rsc.org

The reactivity of the cyanoacetamide group allows for its participation in condensation reactions, Knoevenagel condensations, and the synthesis of various heterocyclic systems. This makes this compound a useful building block for creating more complex molecules with potential applications in medicinal chemistry and materials science.

Coordination Chemistry and Metal Complexation

The nitrogen and sulfur atoms within the benzothiazole ring, along with the nitrogen and oxygen atoms of the acetamide (B32628) group, make this compound a potential multidentate ligand for coordination with various metal ions. The study of metal complexes with benzothiazole-derived ligands is an active area of research, as these complexes can exhibit interesting catalytic, magnetic, and biological properties.

For instance, ligands derived from 2-mercaptobenzothiazole have been used to synthesize complexes with a range of metal ions including Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II). researchgate.net Similarly, a ligand synthesized from 2-mercaptobenzothiazole, 1-[2-(1,3-benzothiazol-2-yl-thio)acetyl]-3-methyl-2-pyrazolin-5-one, has been shown to coordinate with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Pt(IV) ions. researchgate.net In these complexes, coordination often occurs through the nitrogen atom of the thiazole (B1198619) ring and a sulfur or oxygen atom from the side chain. researchgate.net

The complexation of Co(III) and Ru(III) with a benzothiazole-derived imine base has also been reported, resulting in octahedral complexes. csic.es These findings suggest that this compound could form stable complexes with a variety of transition metals, with the coordination mode likely involving the thiazole nitrogen and the carbonyl oxygen of the acetamide group. The resulting metal complexes could have applications in catalysis, materials science, and as models for bioinorganic systems.

Table 3: Metal Complexes of Related Benzothiazole Ligands

| Ligand | Metal Ion(s) | Proposed Geometry | Key Finding | Reference |

| 2-Thioacetic acid benzothiazole | Ni(II), Zn(II), Cd(II), Sn(II) | Tetrahedral | Formation of monomeric complexes. | researchgate.net |

| 2-Thioacetic acid benzothiazole | Cu(II) | Square planar | Formation of a monomeric complex. | researchgate.net |

| 1-[2-(1,3-Benzothiazol-2-yl-thio)acetyl]-3-methyl-2-pyrazolin-5-one | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pt(IV) | Not specified | Coordination via pyrazoline nitrogen and exocyclic sulfur/oxygen. | researchgate.net |

| 2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenol | Co(III), Ru(III) | Octahedral | Formation of stable metal complexes with potential biological activity. | csic.es |

| 3-(Benzo[d]thiazol-2-yl)-9-oxo...dicarboxylic acid | Co(II), Ni(II), Cu(II), Zn(II) | Octahedral | Coordination involves thiazole nitrogen and side-chain sulfur. |

Future Perspectives and Scholarly Outlook

Advancements in Asymmetric Synthesis and Stereoselective Derivatization

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While many synthetic routes to benzothiazole (B30560) derivatives exist, the development of asymmetric methods to produce enantiomerically pure compounds remains a significant goal. pharmacyjournal.in

Future research will likely focus on the application of organocatalysis, a field that has rapidly grown to become a major pillar of asymmetric synthesis. beilstein-journals.org Organocatalysts, such as those derived from cinchona alkaloids or proline, offer a robust and environmentally friendly alternative to traditional metal-based catalysts. beilstein-journals.org For instance, an L-proline-derived guanidine-amide has been shown to be effective in catalyzing the [4 + 2] cycloaddition of azlactones with 2-benzothiazolimines, affording benzothiazolopyrimidines with adjacent tertiary and quaternary stereogenic centers. The development of similar organocatalytic systems for the asymmetric functionalization of the N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide core could yield novel chiral derivatives with potentially enhanced biological activities. One-pot enantioselective routes, using commercially available reagents and a single catalyst, are particularly desirable for creating complex heterocyclic structures like tetrahydro-1,4-benzodiazepin-2-ones from simple precursors. chemistryviews.org

Furthermore, stereoselective derivatization through methods like C-H functionalization is a promising avenue. nih.gov This technique allows for the direct introduction of functional groups at specific positions on the benzothiazole ring, bypassing the need for pre-functionalized starting materials. Future work could explore the regioselective introduction of substituents to modulate the electronic and steric properties of the molecule, thereby fine-tuning its activity and specificity.

A novel derivatization procedure for 2-cyanoacetamide (B1669375) itself has been developed using 2-hydroxyacetophenone, resulting in a fluorescent 2-amino-4-phenylfuran-3-carboxamide derivative. nih.gov Applying such innovative derivatization strategies to the parent compound could create new analytical methods or derivatives with unique photophysical properties.

Deeper Mechanistic Elucidation of Biological and Chemical Processes

A thorough understanding of the mechanisms by which this compound and its analogues exert their effects is crucial for their rational development. Mechanistic studies into the synthesis of the benzothiazole ring itself have revealed complex pathways, such as the in-situ formation of a photosensitizing disulfide that generates singlet oxygen and superoxide (B77818) anions as key oxidants in dehydrogenation steps. nih.gov Further investigations into the kinetics and intermediates of the synthetic reactions leading to the title compound, such as the Knoevenagel condensation, will enable optimization for higher yields and purity. nih.gov

On the biological front, benzothiazole derivatives are known to exhibit a wide range of activities, including anticancer and anti-inflammatory effects. frontiersin.org For example, certain derivatives act as inhibitors of the FOXM1 protein, a key player in cancer cell proliferation. researchgate.net However, the precise molecular interactions and downstream signaling pathways are often not fully characterized. Future research should aim to elucidate these mechanisms through a combination of biochemical assays, cell biology techniques, and structural biology. Identifying the specific binding sites on target proteins, as has been done for other benzothiazoles with enzymes like cyclooxygenase-2 (COX-2) and dihydropteroate (B1496061) synthase (DHPS), will be a key objective. nih.govresearchgate.net

Understanding the structure-activity relationship (SAR) is also paramount. Studies have shown that the position and nature of substituents on the benzothiazole ring can dramatically influence biological activity. pharmacyjournal.in For example, substitutions at the 2, 4, 5, 6, and 7 positions are known to be critical, with different functional groups enhancing specific therapeutic actions like anticancer or anti-inflammatory properties. pharmacyjournal.in A deeper, systematic exploration of these relationships will guide the design of more potent and selective compounds.

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. tu-dresden.de For this compound, the integration of advanced computational techniques offers a powerful approach to accelerate the design and optimization of new derivatives.

Key Computational Approaches:

| Computational Technique | Application in Rational Design |

| Molecular Docking | Predicts the binding affinity and orientation of a ligand within the active site of a target protein, helping to identify potential biological targets and guide lead optimization. nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and conformational changes upon binding. nih.gov |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules, helping to understand their reactivity, spectral properties, and intermolecular interactions. sci-hub.box |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of compounds with their biological activity, enabling the prediction of activity for newly designed molecules. nih.govnih.gov |

| ADMET Prediction | (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Predicts the pharmacokinetic and toxicological properties of a compound, helping to identify candidates with favorable drug-like profiles early in the discovery process. nih.gov |

Expansion into Novel Areas of Application and Interdisciplinary Research

While much of the focus on benzothiazole derivatives has been in medicinal chemistry, the unique electronic and structural properties of this compound make it a candidate for a range of other applications. nih.govijper.org Interdisciplinary research will be key to unlocking this potential.

Future research could explore its use in materials science . The fused aromatic system and the presence of heteroatoms suggest potential for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics. The ability of related benzothiadiazoles to form charge-transfer complexes opens up possibilities in crystal engineering and the design of novel functional materials. ijper.org

In coordination chemistry , the nitrogen and sulfur atoms of the benzothiazole ring and the nitrogen and oxygen atoms of the cyanoacetamide group can act as coordination sites for metal ions. ijper.org This could lead to the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or photophysical properties.

Another emerging area is the development of chemical sensors or probes . The cyanoacetamide group can participate in specific chemical reactions, and modifications to the benzothiazole ring could be used to tune the molecule's fluorescence or colorimetric response upon binding to a specific analyte.

Finally, the compound can serve as a versatile synthetic building block . The reactivity of the cyanoacetamide moiety allows for its use in various cyclization and condensation reactions to construct more complex heterocyclic systems, providing access to a wide array of novel chemical entities for further investigation. researchgate.net

Q & A

Q. What are the common synthetic routes for N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide, and what reagents are typically employed?

The compound is synthesized via condensation reactions between 2-aminobenzothiazole derivatives and cyanoacetic acid or its derivatives. For example, in a one-pot reaction, 2-aminobenzothiazole reacts with cyanoacetic acid in the presence of acetic anhydride, which acts as both a solvent and a condensing agent. Alternatively, intermediates like 1-(1-adamantylacetyl)-1H-imidazole can be used to form acetamide derivatives under reflux conditions in chloroform . Key reagents include cyanoacetic acid, acetic anhydride, and halogenated solvents (e.g., CHCl₃).

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- IR spectroscopy identifies functional groups (e.g., C=O at ~1668 cm⁻¹, C≡N at ~2200 cm⁻¹) .

- NMR spectroscopy (¹H and ¹³C) confirms molecular structure, such as methoxy protons (δ ~3.76 ppm) or aromatic protons (δ ~7.0–7.7 ppm) .

- Elemental analysis validates purity by comparing calculated and observed C/H/N/S percentages .

- X-ray crystallography resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .

Q. How do substituents on the benzothiazole ring influence the compound’s reactivity and stability?

Electron-withdrawing groups (e.g., Cl, NO₂) at the 6-position of benzothiazole enhance electrophilicity, facilitating nucleophilic attacks during condensation. Methoxy groups (e.g., 6-methoxy) stabilize the aromatic system via resonance but may reduce solubility in polar solvents. Steric effects from bulky substituents (e.g., adamantyl) can hinder crystallization .

Advanced Research Questions

Q. How can researchers address low yields in condensation reactions during synthesis?

Low yields often arise from incomplete reaction progress or side reactions. Strategies include:

- Optimizing molar ratios (e.g., excess cyanoacetic acid to drive the reaction).

- Using high-boiling solvents (e.g., DMF) to prolong reflux duration.

- Employing coupling agents like DCC (dicyclohexylcarbodiimide) to activate cyanoacetic acid .

- Monitoring reaction progress via TLC or HPLC to identify intermediates/byproducts.

Q. What methodologies resolve discrepancies in crystallographic data, such as variations in molecular geometry?

- Multi-molecule refinement : When X-ray data reveals independent molecules in the asymmetric unit (e.g., two molecules with slight dihedral angle differences), refine each separately using software like SHELXL .

- Hydrogen bonding analysis : Validate intermolecular interactions (e.g., N–H⋯N or C–H⋯O) to explain packing anomalies .

- Validation tools : Use checkCIF/PLATON to identify geometric outliers and adjust refinement parameters (e.g., displacement coefficients) .

Q. How are non-linear optical (NLO) properties or biological activities (e.g., antioxidant effects) evaluated for this compound?

- NLO studies : Measure hyperpolarizability via Kurtz-Perry powder technique or DFT calculations, correlating with electron-withdrawing groups (e.g., cyano) .

- Antioxidant assays : Use DPPH radical scavenging or FRAP assays. For example, IC₅₀ values are compared against standards like ascorbic acid, with structural modifications (e.g., fluorobenzamide derivatives) enhancing activity .

Q. What challenges arise in optimizing one-pot reactions for benzothiazole-acetamide derivatives?

- Byproduct formation : Competing reactions (e.g., imidazole byproducts in adamantylacetyl reactions) require strict temperature control (<10°C) .

- Solvent selection : Polar aprotic solvents (e.g., EtOH) improve solubility but may reduce reaction rates.

- Catalyst compatibility : Acidic/basic conditions must align with reagent stability (e.g., avoid base-sensitive cyano groups) .

Q. How do hydrogen bonding and molecular packing influence crystallization outcomes?

- Intermolecular H-bonds : Dimers formed via N–H⋯N bonds (e.g., 2.8–3.0 Å) stabilize crystal lattices. Non-classical interactions (C–H⋯O) further guide packing into ribbons or sheets .

- S⋯S interactions : Close sulfur contacts (~3.6 Å) contribute to dense packing, observed in triclinic P1 space groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.